4-(4-METHYLPIPERIDIN-1-YL)-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE
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Overview
Description
4-(4-Methylpiperidin-1-yl)-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group, a methylsulfanyl group, a carbonitrile group, and a 4-methylpiperidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperidin-1-yl)-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Substitution Reactions: The phenyl group can be introduced via a Suzuki coupling reaction, while the methylsulfanyl group can be added through a nucleophilic substitution reaction.
Introduction of the Piperidine Moiety: The 4-methylpiperidin-1-yl group can be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction using a suitable cyanating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonitrile group to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Methylpiperidin-1-yl)-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperidin-1-yl)-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperidin-1-yl)-2-(methylsulfanyl)-6-phenylpyrimidine: Lacks the carbonitrile group.
4-(4-Methylpiperidin-1-yl)-2-(methylsulfanyl)-6-phenylpyrimidine-5-carboxamide: Contains a carboxamide group instead of a carbonitrile group.
4-(4-Methylpiperidin-1-yl)-2-(methylsulfanyl)-6-phenylpyrimidine-5-methanol: Contains a methanol group instead of a carbonitrile group.
Uniqueness
The presence of the carbonitrile group in 4-(4-Methylpiperidin-1-yl)-2-(methylsulfanyl)-6-phenylpyrimidine-5-carbonitrile makes it unique compared to its analogs. This group can participate in specific chemical reactions and interactions that are not possible with other functional groups, potentially leading to unique biological activities and applications.
Properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4S/c1-13-8-10-22(11-9-13)17-15(12-19)16(20-18(21-17)23-2)14-6-4-3-5-7-14/h3-7,13H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHWVVNKPIGNKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC(=C2C#N)C3=CC=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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